molecular formula C22H29N5O2 B2862269 4-cyclopropyl-3-(1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797586-52-7

4-cyclopropyl-3-(1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2862269
CAS RN: 1797586-52-7
M. Wt: 395.507
InChI Key: RHZJRGCWOXTYCW-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-(1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-3-(1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-3-(1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Drug Design

The cyclopropyl and piperidinyl groups within “F6246-4155” suggest its potential use in the synthesis of novel organic compounds. These structural motifs are common in pharmacologically active molecules. The compound could serve as a scaffold for developing new drugs, particularly those targeting neurological disorders due to the presence of a tetrahydroquinoline moiety, which is often explored for its neuroactive properties .

Material Science

In material science, the triazolone core of “F6246-4155” could be investigated for the creation of new polymers or coatings. Triazoles are known for their thermal stability and resistance to oxidation, which could impart these properties to new materials developed using this compound as a monomer .

Antimicrobial Research

Compounds with imidazole rings, such as “F6246-4155,” have been studied for their antimicrobial properties. This compound could be part of research efforts to develop new antibiotics or antifungal agents, especially given the increasing concern over antibiotic resistance .

Cancer Research

The structural complexity of “F6246-4155” makes it a candidate for anti-cancer research. Its ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation could be explored, potentially leading to the development of new chemotherapeutic agents .

Neuropharmacology

Given the presence of a tetrahydroquinoline structure, “F6246-4155” may have applications in neuropharmacology. Compounds with this structure have been associated with various central nervous system activities, including potential treatments for neurodegenerative diseases .

Agricultural Chemistry

The triazolone component of “F6246-4155” could be useful in the development of new pesticides or herbicides. Triazoles are a common motif in agricultural chemicals, and the unique substituents on this compound might offer novel modes of action against pests or weeds .

properties

IUPAC Name

4-cyclopropyl-5-[1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-24-22(29)27(18-8-9-18)21(23-24)17-10-13-25(14-11-17)15-20(28)26-12-4-6-16-5-2-3-7-19(16)26/h2-3,5,7,17-18H,4,6,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZJRGCWOXTYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)N3CCCC4=CC=CC=C43)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-3-(1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

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